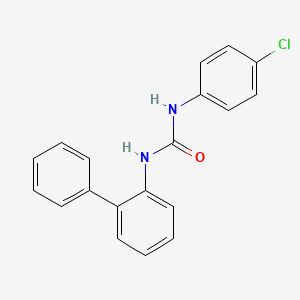![molecular formula C14H17N5O B5707709 5-(2-methylphenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-tetrazole](/img/structure/B5707709.png)
5-(2-methylphenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-methylphenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-tetrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a tetrazole derivative and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 5-(2-methylphenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-tetrazole is not fully understood. However, it has been reported to inhibit the growth of microorganisms by disrupting the cell membrane and cell wall. It has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that 5-(2-methylphenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-tetrazole has a low toxicity profile and does not have any significant adverse effects on the biochemical and physiological processes in the body. However, further studies are needed to determine the long-term effects of this compound on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(2-methylphenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-tetrazole in lab experiments is its low toxicity profile. This makes it a safe compound to work with, and it does not pose any significant health risks to researchers. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 5-(2-methylphenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-tetrazole. One of the main areas of focus is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of focus is the study of the compound's potential applications in the treatment of Alzheimer's disease. Additionally, further studies are needed to determine the long-term effects of this compound on the body, as well as its potential applications in other fields such as material science and catalysis.
Métodos De Síntesis
Several methods have been reported for the synthesis of 5-(2-methylphenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-tetrazole. One of the most common methods involves the reaction of 2-(2-oxo-2-(1-pyrrolidinyl)ethyl)-5-(2-methylphenyl) tetrazole with hydrazine hydrate in the presence of a catalyst. Other methods include the reaction of 2-(2-oxo-2-(1-pyrrolidinyl)ethyl)-5-(2-methylphenyl) tetrazole with sodium azide and ammonium chloride in the presence of a catalyst.
Aplicaciones Científicas De Investigación
5-(2-methylphenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-tetrazole has been extensively studied for its potential applications in various fields. It has been reported to have antimicrobial, antifungal, and anticancer activities. This compound has also been studied for its potential use as a corrosion inhibitor, as well as in the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
2-[5-(2-methylphenyl)tetrazol-2-yl]-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-11-6-2-3-7-12(11)14-15-17-19(16-14)10-13(20)18-8-4-5-9-18/h2-3,6-7H,4-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRUWQSVNVDLOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN(N=N2)CC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(2-Methylphenyl)tetrazol-2-yl]-1-pyrrolidin-1-ylethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5707631.png)
![N'-[(3-chloro-4-methylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5707642.png)
![4-fluoro-3-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B5707649.png)
![[(2-ethoxy-1-naphthyl)methylene]malononitrile](/img/structure/B5707655.png)

![1-[(2,4-dimethylphenoxy)acetyl]pyrrolidine](/img/structure/B5707669.png)

![methyl 1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate](/img/structure/B5707681.png)




![N-{4-[(anilinocarbonothioyl)amino]phenyl}-N-methylacetamide](/img/structure/B5707732.png)
![1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methyl-1H-indole-3-carbonitrile](/img/structure/B5707738.png)